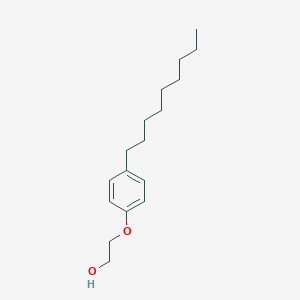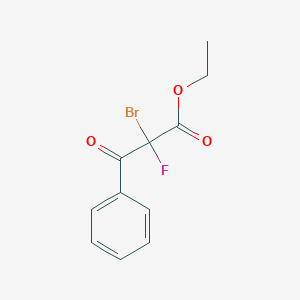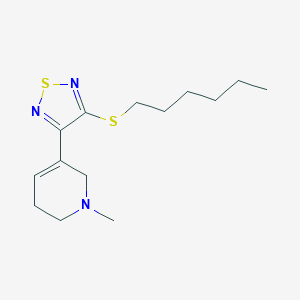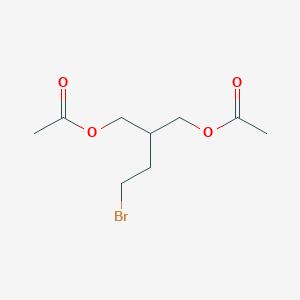
Acétate de 2-(acétoxymethyl)-4-bromobutyle
Vue d'ensemble
Description
2-(Acetoxymethyl)-4-bromobutyl acetate is an organic compound that features both acetoxymethyl and bromobutyl functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both acetoxy and bromine groups makes it a versatile intermediate for further chemical transformations.
Applications De Recherche Scientifique
2-(Acetoxymethyl)-4-bromobutyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate typically involves the reaction of 4-bromobutanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate acetoxymethyl group, which is then esterified to form the final product.
Industrial Production Methods: In an industrial setting, the production of 2-(Acetoxymethyl)-4-bromobutyl acetate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and efficient purification techniques ensures the production of high-quality product.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(Acetoxymethyl)-4-bromobutyl acetate can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The acetoxymethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding butyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted butyl acetates.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions yield butyl acetate derivatives.
Mécanisme D'action
The mechanism of action of 2-(Acetoxymethyl)-4-bromobutyl acetate involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The acetoxymethyl group can be hydrolyzed by esterases, while the bromine atom can participate in halogen bonding with target proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
2-(Acetoxymethyl)-4-chlorobutyl acetate: Similar structure but with a chlorine atom instead of bromine.
2-(Acetoxymethyl)-4-iodobutyl acetate: Contains an iodine atom, which can affect its reactivity and biological activity.
2-(Acetoxymethyl)-4-fluorobutyl acetate: Fluorine substitution can lead to different pharmacokinetic properties.
Uniqueness: 2-(Acetoxymethyl)-4-bromobutyl acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding
Propriétés
IUPAC Name |
[2-(acetyloxymethyl)-4-bromobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYTSAUFAJNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCBr)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
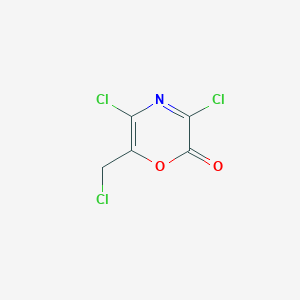
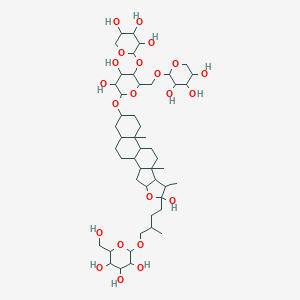
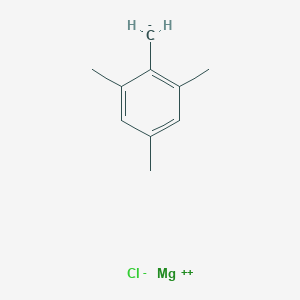
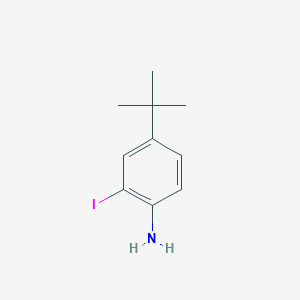
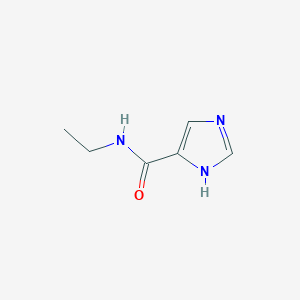
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
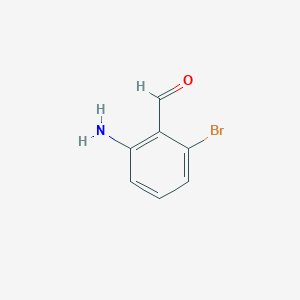
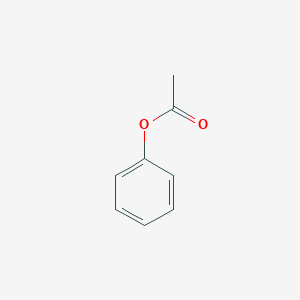
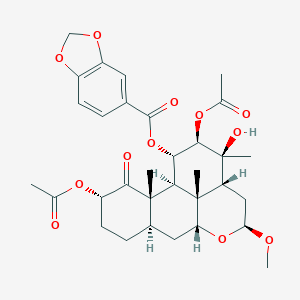
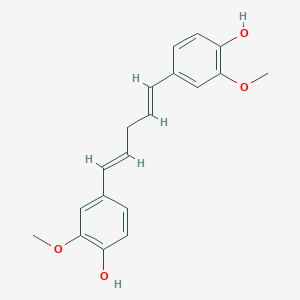
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
